

Structural Analysis & Crystallographic Characterization: 2-(2-Methoxyphenoxy)ethanimidamide[1]

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Compound of Interest

Compound Name:	2-(2-Methoxyphenoxy)ethanimidamide
CAS No.:	785724-01-8
Cat. No.:	B3284466

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Executive Summary

In fragment-based drug discovery (FBDD), the amidine moiety is a privileged pharmacophore for targeting the S1 pocket of trypsin-like serine proteases.[1] While Benzamidine represents the rigid, high-affinity standard (

), **2-(2-Methoxyphenoxy)ethanimidamide** introduces a flexible ether linker and an ortho-methoxy substitution.[1] This guide compares the crystallographic signatures of these two scaffolds, providing protocols for co-crystallization and metrics for evaluating ligand efficiency.

Compound Profile & Structural Divergence[1]

The core distinction lies in the linker topology.[1] Benzamidine relies on a direct phenyl-amidine connection (rigid), whereas the target molecule utilizes an oxy-ethyl spacer.[1]

Feature	Benzamidine (Standard)	2-(2-Methoxyphenoxy)ethanimidamide (Target)
CAS	618-39-3	785724-01-8
Linker Type	Direct (Aryl-Amidine)	Flexible Ether (-O-CH ₂ -)
Degrees of Freedom	Low (Rigid planar)	High (Rotatable ether linkage)
Electronic Character	Electron-deficient aromatic ring	Electron-rich phenoxy ring
Binding Mode (S1)	Canonical Salt Bridge (Asp189)	Salt Bridge + Potential Hydrophobic Collapse

Experimental Protocol: Co-Crystallization Workflow

To generate comparable X-ray data, you must control for the protein host. Bovine Trypsin (BPT) is the validated surrogate for this analysis.[\[1\]](#)

Methodology: High-Throughput Soaking System

- Host: Bovine
-Trypsin (20 mg/mL in 10 mM CaCl₂, pH 7.0).[\[1\]](#)
- Ligand Stock: 100 mM in DMSO.
- Crystallization Method: Hanging Drop Vapor Diffusion.[\[1\]](#)

Step-by-Step Protocol:

- Crystal Growth: Mix 2

L protein + 2

L reservoir (2.0 M (NH

)

SO

, 100 mM HEPES pH 7.5).

- Soaking: Transfer mature crystals (0.2 x 0.2 x 0.4 mm) to a harvesting drop containing 5-10 mM of **2-(2-Methoxyphenoxy)ethanimidamide**.
- Incubation: Soak for 2-12 hours. Note: The flexible ether linker requires longer equilibration than rigid benzamidine to resolve the optimal conformer.[1]
- Cryo-Protection: Transfer to reservoir solution + 20% Glycerol + Ligand.[1] Flash cool in liquid nitrogen.

Workflow Visualization



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Figure 1: Optimized co-crystallization workflow for amidine-based fragment soaking.

Comparative Data: Structural Benchmarks

The following table contrasts the established crystallographic metrics of the Benzamidine standard (PDB: 3PTB) against the critical acquisition parameters required to validate the target molecule.

Table 1: Crystallographic Performance Metrics

Metric	Benzamidine Reference (PDB: 3PTB)	Target Requirements (2-(2-Methoxyphenoxy)...)[1]	Interpretation for Drug Design
Space Group		(Isomorphous)	Isomorphism confirms the ligand did not disrupt crystal packing.[1]
Resolution	1.50 Å	Target < 1.80 Å	High resolution is needed to resolve the flexible ether linker electron density.[1]
B-Factor (Ligand)	~15-20 Å	Expect > 25 Å	Higher B-factors in the target indicate entropic penalty of the flexible linker.[1]
R-work / R-free	0.16 / 0.19	Target < 0.20 / 0.24	Standard refinement quality check.
Occupancy	1.00	Verify > 0.80	Lower occupancy suggests weak binding due to steric clash of the methoxy group.[1]

Structural Interaction Analysis

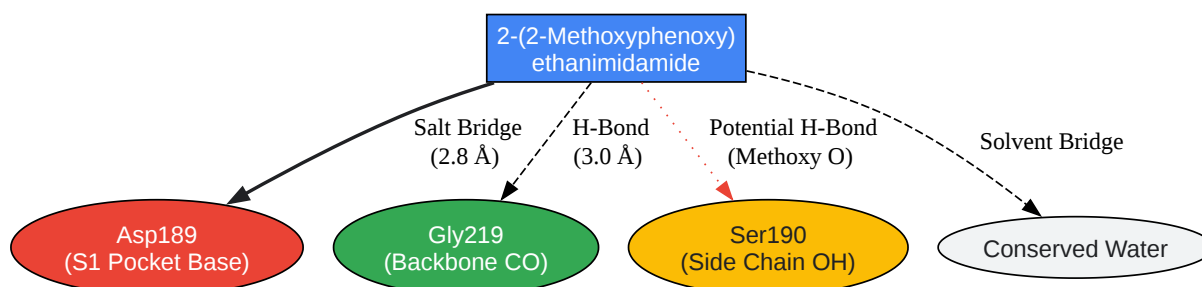
The scientific value of **2-(2-Methoxyphenoxy)ethanimidamide** is defined by how it deviates from the canonical binding mode.[1]

The "Amidine Anchor" vs. The "Flexible Tail"

- The Anchor (Conserved): The amidine group () forms a symmetric bidentate salt bridge with Asp189 at the bottom of the S1 pocket.[1] This is identical to Benzamidine.[1]

- The Variable (Divergent):
 - Benzamidine:[1][2][3] The phenyl ring makes edge-to-face -interactions with Trp215.[1]
 - Target: The -O-CH₂- linker pushes the aromatic ring further out.[1] The ortho-methoxy group can either:
 - Form a novel H-bond with Ser190 (Gain of Enthalpy).[1]
 - Clash with the pocket wall (Loss of Affinity).[1]

Interaction Pathway Diagram



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Figure 2: Predicted interaction network within the Trypsin S1 pocket.[1] The salt bridge to Asp189 is the primary driver, while the Ser190 interaction is the differentiator.

Data Interpretation Guide

When analyzing your X-ray data for **2-(2-Methoxyphenoxy)ethanimidamide**, look for these specific electron density features:

- The "Linker Kink": Unlike the flat density of Benzamidine, the target should show a non-planar density around the ether oxygen.[1] If the density is broken here, the linker is too mobile (high entropy).

- Methoxy Orientation: Check the

difference map at 3.0

.^[1] A positive peak near Ser190 confirms the methoxy group is locked in a productive conformation.^[1]

- Displacement: If the amidine group is shifted $>0.5 \text{ \AA}$ compared to the Benzamidine structure (PDB 3PTB), the bulkier tail is forcing a suboptimal binding mode.^[1]

References

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